6-Amino-4-(benzyloxy)-2h-[1,3'-bipyridin]-2-one
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Overview
Description
6-Amino-4-(benzyloxy)-2h-[1,3’-bipyridin]-2-one is a heterocyclic compound that features a bipyridine core with an amino group at the 6-position and a benzyloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-(benzyloxy)-2h-[1,3’-bipyridin]-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a halogenated pyridine with a boronic acid derivative under palladium catalysis.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the bipyridine core in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-4-(benzyloxy)-2h-[1,3’-bipyridin]-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-4-(benzyloxy)-2h-[1,3’-bipyridin]-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
- 4,4’-Bipyridine
- 2,2’-Bipyridine
- 6-Amino-2,4-dichloro-3-methylphenol
This comprehensive overview provides a detailed look at 6-Amino-4-(benzyloxy)-2h-[1,3’-bipyridin]-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
6-amino-4-phenylmethoxy-1-pyridin-3-ylpyridin-2-one |
InChI |
InChI=1S/C17H15N3O2/c18-16-9-15(22-12-13-5-2-1-3-6-13)10-17(21)20(16)14-7-4-8-19-11-14/h1-11H,12,18H2 |
InChI Key |
RULPOZLKVZTIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=O)N(C(=C2)N)C3=CN=CC=C3 |
Origin of Product |
United States |
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